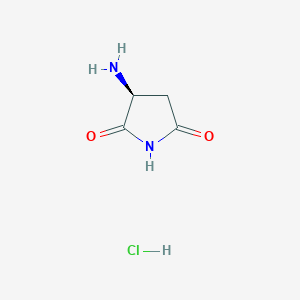

(3S)-3-AMINOPYRROLIDINE-2,5-DIONE HYDROCHLORIDE

Description

Properties

IUPAC Name |

(3S)-3-aminopyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2.ClH/c5-2-1-3(7)6-4(2)8;/h2H,1,5H2,(H,6,7,8);1H/t2-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQHCBUSTHUTKRU-DKWTVANSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride typically involves the use of chiral catalysts and chiral inducers to ensure the desired chiral characteristics of the product. One common method involves the reaction of a suitable precursor with hydrochloric acid under controlled conditions to yield the hydrochloride salt of the compound. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures consistent quality and high yield. The compound is typically purified through crystallization or other separation techniques to achieve the desired purity levels required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

(3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral drugs.

Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

Industry: The compound is used in the production of catalysts and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Aminopyrrolidine-2,5-dione Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit enzymes involved in neurotransmitter synthesis, thereby modulating neurological functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diketopiperazine Derivatives (Six-Membered Rings)

Diketopiperazines (DKPs), such as albonoursin and (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione, are six-membered piperazine-2,5-diones. Key differences include:

- Ring Size and Rigidity : DKPs’ larger ring allows greater conformational flexibility, influencing binding to biological targets like viral proteins.

- Biological Activity: DKPs from marine actinomycetes (e.g., compounds 3, 6, and 7 in ) show antiviral activity against H1N1 (IC₅₀ = 6.8–41.5 μM) due to aromatic substituents like benzylidene groups .

- Synthesis : DKPs are often biosynthesized by marine microorganisms, whereas pyrrolidine diones are typically synthetic .

Table 1: Comparison with Diketopiperazines

Morpholine-2,5-Dione Derivatives

Morpholine-2,5-diones (e.g., (3S)-3-[(benzyloxycarbonyl)methyl]morpholine-2,5-dione ) are six-membered lactams with one oxygen atom. Differences include:

Oxazolidine-2,5-Diones

Compounds like (S)-4-(2'-methylthioethyl)oxazolidine-2,5-dione () feature a five-membered ring with oxygen and nitrogen. Key contrasts:

- Electronic Properties : Oxazolidine diones’ oxygen atom increases electron density, altering reactivity in nucleophilic reactions.

Furan-2,5-Dione Derivatives

(R)-3-Aminodihydrofuran-2,5-dione hydrochloride (CAS 55444-68-3) is a five-membered lactone with an amino group. Differences include:

Substituted Pyrrolidine Diones

- (3S)-3-(1-Ethoxyethoxy)-γ-butyrolactone (): A lactone with an ethoxyethoxy side chain, emphasizing the role of substituents in modulating solubility and bioavailability .

Table 2: Substituent Impact on Pyrrolidine Diones

Biological Activity

(3S)-3-Aminopyrrolidine-2,5-dione hydrochloride is a cyclic compound with significant biological activity, particularly noted for its role as an enzyme inhibitor. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrrolidine structure, which includes an amino group and two carbonyl groups. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biochemical assays and therapeutic applications. Its chiral nature allows for the synthesis of specific stereoisomers, which is crucial in medicinal chemistry.

Enzyme Inhibition

One of the most notable biological activities of this compound is its inhibition of human carbonic anhydrase isoenzymes hCA I and hCA II. These enzymes are vital for physiological processes such as respiration and acid-base balance. The compound's ability to selectively inhibit these isoenzymes suggests potential therapeutic implications in treating conditions related to dysregulated carbonic anhydrase activity, such as glaucoma and certain types of cancer.

Antitumor Activity

Research indicates that this compound can enhance the antitumor efficacy of methotrexate in murine leukemia models. This suggests that it may serve as an adjunctive therapeutic agent in cancer treatment, potentially improving the outcomes of established chemotherapeutic regimens.

The compound's interaction with carbonic anhydrase isoenzymes indicates that it may modulate cellular signaling pathways and gene expression, influencing cellular metabolism and function. Studies have shown that it can affect cell cultures by altering metabolic pathways associated with growth and proliferation.

Comparative Analysis

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

| Compound Name | Structure Overview | Unique Features |

|---|---|---|

| (3S)-1-Benzyl-3-amino-pyrrolidine-2,5-dione | Similar pyrrolidine structure with a benzyl group | Enhanced lipophilicity; potential CNS activity |

| (3S,6S)-3,6-Diisopropylpiperazine-2,5-dione | Contains two isopropyl groups on a piperazine ring | Increased steric hindrance; unique pharmacokinetics |

| 4-(Aminomethyl)pyrrolidine | Linear structure with an amino group | Different reactivity profile; less cyclic stability |

This comparative analysis highlights how this compound's unique configuration contributes to its specific biological activity profile.

Case Studies and Research Findings

- Enzyme Inhibition Studies : In vitro studies demonstrated that this compound effectively inhibits hCA I and hCA II with IC50 values in the low micromolar range. This inhibition was confirmed through kinetic studies which revealed competitive inhibition mechanisms.

- Antitumor Efficacy : A murine model study showed that co-administration of methotrexate with this compound resulted in a statistically significant reduction in tumor size compared to methotrexate alone. The findings suggest a synergistic effect that warrants further investigation in clinical settings.

Q & A

Q. What are the common synthetic routes for (3S)-3-aminopyrrolidine-2,5-dione hydrochloride?

The synthesis typically involves cyclization reactions or modifications of pyrrolidine-2,5-dione precursors. One method includes the self-condensation of (S)-3-aminopyrrolidine-2,5-dione under reflux in acetonitrile, yielding optically pure products . Another approach utilizes L-asparagine methyl ester at room temperature, followed by acid hydrolysis to form the hydrochloride salt. Key factors include pH control (e.g., neutral to mildly acidic conditions) and temperature optimization (25–80°C) to prevent racemization .

Q. How is the compound purified and characterized in laboratory settings?

Purification often employs column chromatography (silica gel, eluting with methanol/dichloromethane mixtures) or recrystallization from ethanol/water . Characterization relies on spectroscopic methods:

- NMR : Confirms stereochemistry and proton environments (e.g., δ 4.2–4.5 ppm for NH₂ groups in D₂O) .

- HPLC : Assesses purity using reverse-phase C18 columns with UV detection at 210 nm .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z 151.55 [M+H]⁺ for C₄H₆ClNO₃) .

Q. What biological activities are associated with this compound?

It serves as a precursor for anticonvulsant agents. Derivatives of 3-aminopyrrolidine-2,5-dione exhibit activity in rodent seizure models (e.g., maximal electroshock test), with efficacy linked to substituents on the pyrrolidine ring . The hydrochloride salt enhances solubility for in vivo assays, enabling dose-response studies in pharmacokinetic research .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective synthesis?

Enantiomeric purity is critical for biological activity. Strategies include:

- Chiral catalysts : Use of L-proline derivatives to direct stereochemistry during cyclization .

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates and reduce side reactions .

- Temperature control : Lower temperatures (e.g., 0–25°C) minimize racemization during HCl salt formation .

Contamination by the (3R)-enantiomer can be detected via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What analytical methods resolve discrepancies in reported biological data?

Contradictions in activity data (e.g., varying IC₅₀ values) may arise from differences in:

- Assay conditions : Standardize buffer pH (7.4 for physiological relevance) and incubation times .

- Cellular models : Compare primary neurons vs. immortalized cell lines to assess tissue-specific effects .

- Metabolic stability : Pre-treat compounds with liver microsomes to identify rapid degradation pathways .

Q. How does structural modification influence pharmacological properties?

- Substituent effects : Adding methyl groups at the 4-position increases lipophilicity (logP), enhancing blood-brain barrier penetration .

- Salt forms : The hydrochloride salt improves aqueous solubility (>50 mg/mL) for intravenous administration but may alter renal clearance rates .

- Prodrug strategies : Esterification of the amine group (e.g., acetyl protection) prolongs half-life in plasma .

Q. What role does this compound play in polymer chemistry?

It is copolymerized with ε-caprolactone or lactides to synthesize biodegradable polymers. For example:

- Copolymerization : Initiators like stannous octoate catalyze ring-opening polymerization at 120°C, yielding polyesters with tunable degradation rates .

- Functionalization : The amine group enables post-polymerization modifications (e.g., PEGylation for stealth nanoparticles) .

Q. How are computational methods used to predict reactivity?

Density functional theory (DFT) calculates transition-state energies for key reactions (e.g., cyclization barriers). Molecular docking predicts binding affinities to targets like GABA receptors, guiding rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.